MAO-B Inhibition and Isoform Selectivity: 7-Chloro Derivative vs. Unsubstituted Benzo[h]quinoline Core
A 7‑chlorobenzo[h]quinoline derivative (BDBM50502788) exhibits potent inhibition of human recombinant MAO-B with an IC50 of 2.70 nM, while displaying >17,000‑fold selectivity over MAO-A (IC50 = 46,200 nM) [1]. In contrast, the unsubstituted benzo[h]quinoline parent compound has not been reported to inhibit MAO-B with comparable potency or selectivity, and its primary characterized bioactivity is weak CYP2C9 inhibition (IC50 = 157 μM) [2].
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.70 nM (7‑chlorobenzo[h]quinoline derivative) |
| Comparator Or Baseline | Benzo[h]quinoline (unsubstituted): No reported MAO-B inhibition; CYP2C9 IC50 = 157 μM |
| Quantified Difference | >58,000‑fold improvement in target engagement (2.70 nM vs. 157 μM) |
| Conditions | Inhibition of human recombinant MAO-B expressed in insect cell microsomes, assessed via 4-hydroxyquinoline formation using kynuramine as substrate |
Why This Matters
This exceptional MAO-B potency and isoform selectivity establish 7‑chlorobenzo[h]quinoline as a privileged starting point for developing CNS probes and therapeutic candidates, a property absent in the unsubstituted core.
- [1] BindingDB. BDBM50502788 (CHEMBL4439402): 7-Chlorobenzo[h]quinoline derivative – MAO-B IC50 = 2.70 nM; MAO-A IC50 = 46,200 nM. View Source
- [2] Hanioka N, et al. Phenotype Analysis of Human Cytochrome P450 2C9 Polymorphism Using a Panel of Fluorine-Substituted Benzo[h]quinolines as Inhibitors of Tolbutamide Hydroxylation. J Health Sci. 2006;52(6):821-824. View Source
